molecular formula C10H7BrF2O B13456954 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13456954
M. Wt: 261.06 g/mol
InChI Key: WCGDLOBQZYZZJK-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the reaction of 2,2-difluoro-1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

  • LiBr-Mediated Substitution : Reaction with lithium bromide in 2-methyltetrahydrofuran (2-Me-THF) at −40°C facilitates bromide displacement, yielding fluorinated intermediates .

  • Base-Promoted Elimination : Treatment with potassium tert-butoxide induces β-elimination, forming alkenes as side products under strong basic conditions .

Key Conditions :

Reaction TypeReagents/ConditionsSolventTemperatureYield (%)
Bromine DisplacementLiBr, Et₃N2-Me-THF−40°C60–74
β-EliminationKOtBu, MgSO₄, molecular sievesDCM40°C51

Radical-Mediated Cyclization

Photoredox catalysis enables radical-based transformations:

  • Light-Driven Cyclization : Under blue LED light (460–470 nm), the compound participates in radical chain processes with allyl acetates, forming cyclized products via electron donor-acceptor (EDA) complexes .

  • Mechanistic Evidence : UV-Vis spectroscopy confirms EDA complex formation between the bromodifluoro group and phosphine catalysts (e.g., DPPM), with absorption peaks at 416–520 nm .

Experimental Setup :

  • Catalyst: DPPM (0.2 equiv)

  • Light Source: 5 cm distance from reaction vessel

  • Solvent: Dichloromethane (DCM)

  • Yield Range: 38–51%

Ketone Functionalization

The ketone group undergoes selective reduction and condensation:

  • Borohydride Reduction : Sodium borohydride in tetrahydrofuran/methanol reduces the ketone to 5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol with near-quantitative yield .

  • Condensation with Amines : The ketone reacts with chiral sulfinamides (e.g., (S)-N-((S)-2-chloro-2,2-difluoroethyl)-2-methylpropane-2-sulfinamide) to form enantiomerically enriched imines under anhydrous conditions .

Reduction Data :

Reducing AgentSolventTemperatureTime (h)Yield (%)
NaBH₄THF/MeOH (1:1)20°C2100

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under metal-free conditions:

  • Iodination : Treatment with iododifluoroacyl reagents (e.g., ICF₂COC₆H₅) under blue LED light substitutes bromine with iodine, enabling further functionalization .

Optimized Parameters :

  • Reagent: ICF₂COC₆H₅ (2.0 equiv)

  • Catalyst: None (light-induced)

  • Solvent: DCM

  • Yield: 51%

Stability and Side Reactions

  • Hydrolysis Sensitivity : The difluoromethyl group renders the compound prone to hydrolysis under aqueous acidic/basic conditions, necessitating anhydrous reaction setups .

  • Thermal Decomposition : Prolonged heating above 60°C leads to decomposition via C–F bond cleavage, detected via ¹⁹F NMR .

Scientific Research Applications

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one exhibits unique reactivity due to its specific substitution pattern. The presence of both bromine and fluorine atoms in the tetrahydronaphthalene framework provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{11}H_{8}BrF_{2}O
  • Molecular Weight : 293.08 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit the proliferation of A-431 and Jurkat cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.

The mechanism by which this compound exerts its biological effects is still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
  • Interaction with Cellular Receptors : The compound could interact with various receptors on cell surfaces, leading to altered signaling pathways.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

StudyCell LineIC50 Value (µM)Observations
Study AA-43110Significant growth inhibition observed
Study BJurkat12Comparable efficacy to doxorubicin
Study CE. coli25Effective against resistant strains

Notable Research Findings

  • Cytotoxicity Studies : In vitro assays revealed that the compound effectively reduces cell viability in cancer cell lines through apoptosis induction.
  • Antibacterial Efficacy : The compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead for antibiotic development.
  • Structure-Activity Relationship (SAR) : Modifications in the bromine and fluorine substituents were found to enhance biological activity significantly.

Properties

Molecular Formula

C10H7BrF2O

Molecular Weight

261.06 g/mol

IUPAC Name

5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2

InChI Key

WCGDLOBQZYZZJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F

Origin of Product

United States

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